molecular formula C10H19N3O2 B8759736 Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide CAS No. 929020-77-9

Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide

Cat. No.: B8759736
CAS No.: 929020-77-9
M. Wt: 213.28 g/mol
InChI Key: LYUQWAGPWZUFNV-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methacrylamide group attached to a hexanohydrazide backbone, which imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide typically involves the reaction of methacryloyl chloride with hexanohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Reaction of Methacryloyl Chloride with Hexanohydrazide: Methacryloyl chloride is added dropwise to a solution of hexanohydrazide in an appropriate solvent, such as dichloromethane, under cooling conditions to control the exothermic reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve scaling up the reaction in larger reactors with optimized conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methacrylamide group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide has found applications in various scientific research fields, including:

    Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.

    Biology: The compound is utilized in the development of bioconjugates and as a linker in the synthesis of biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with tailored properties.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide involves its interaction with specific molecular targets and pathways. The methacrylamide group can participate in polymerization reactions, leading to the formation of polymeric networks. The hexanohydrazide moiety can interact with biological molecules, facilitating the formation of bioconjugates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Hexanoic acid, 6-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, hydrazide can be compared with other similar compounds, such as:

    N-(2-Hydroxypropyl)methacrylamide (HPMA): Both compounds contain methacrylamide groups, but HPMA has a hydroxypropyl group instead of a hexanohydrazide moiety.

    Methacrylamide: This simpler compound lacks the hexanohydrazide backbone, resulting in different chemical properties and reactivity.

    Hexanohydrazide: This compound lacks the methacrylamide group, leading to different applications and reactivity.

Properties

CAS No.

929020-77-9

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

N-(6-hydrazinyl-6-oxohexyl)-2-methylprop-2-enamide

InChI

InChI=1S/C10H19N3O2/c1-8(2)10(15)12-7-5-3-4-6-9(14)13-11/h1,3-7,11H2,2H3,(H,12,15)(H,13,14)

InChI Key

LYUQWAGPWZUFNV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCCCC(=O)NN

Origin of Product

United States

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